molecular formula C17H18N2O B090958 1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- CAS No. 16967-72-9

1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl-

Cat. No.: B090958
CAS No.: 16967-72-9
M. Wt: 266.34 g/mol
InChI Key: RIYYLFDBKNLUEC-UHFFFAOYSA-N
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Description

1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- typically involves the cyclization of 3-phenylpropan-1-amine with appropriate reagents. One common method includes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines .

Scientific Research Applications

1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- involves its interaction with specific molecular targets and pathways. It has been shown to act on dopamine receptors, particularly D1-like receptors, where it functions as a partial agonist . This interaction modulates neurotransmitter release and affects various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

16967-72-9

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide

InChI

InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20)

InChI Key

RIYYLFDBKNLUEC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N

16967-72-9

Synonyms

4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide

Origin of Product

United States

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